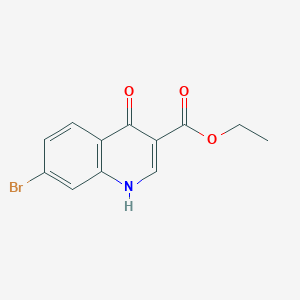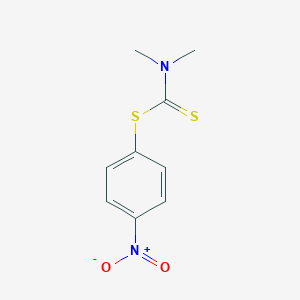
4-Nitrophenyl dimethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl dimethyldithiocarbamate (NDDC) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and ethanol. NDDC is a dithiocarbamate derivative that has been used as a chelating agent for heavy metals and as a reagent for the detection of various metal ions.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl dimethyldithiocarbamate involves the formation of stable complexes with metal ions or the derivatization of organic compounds. The formation of these complexes or derivatives allows for the detection and analysis of these compounds.
Effets Biochimiques Et Physiologiques
4-Nitrophenyl dimethyldithiocarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Nitrophenyl dimethyldithiocarbamate in lab experiments include its ability to form stable complexes with metal ions and its use as a derivatizing agent for the analysis of organic compounds. However, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.
Orientations Futures
For research include the development of new chelating agents, environmental monitoring, medicinal chemistry, and nanotechnology.
Méthodes De Synthèse
4-Nitrophenyl dimethyldithiocarbamate can be synthesized by reacting 4-nitrophenyl isothiocyanate with dimethylamine in the presence of a base like sodium hydroxide. The reaction proceeds via the formation of an intermediate thiourea, which then reacts with carbon disulfide to form the dithiocarbamate.
Applications De Recherche Scientifique
4-Nitrophenyl dimethyldithiocarbamate has been used in various scientific research applications, including:
1. Chelation of heavy metals: 4-Nitrophenyl dimethyldithiocarbamate has been used as a chelating agent for heavy metals like copper, zinc, and cadmium. It forms stable complexes with these metals, which can be analyzed using techniques like UV-Vis spectroscopy.
2. Metal ion detection: 4-Nitrophenyl dimethyldithiocarbamate has been used as a reagent for the detection of metal ions like copper, nickel, and zinc. It forms colored complexes with these metal ions, which can be detected using techniques like colorimetry.
3. Pesticide analysis: 4-Nitrophenyl dimethyldithiocarbamate has been used as a derivatizing agent for the analysis of pesticides like carbamates and thiocarbamates. It reacts with these pesticides to form stable derivatives, which can be analyzed using techniques like gas chromatography.
Propriétés
Numéro CAS |
16913-63-6 |
|---|---|
Nom du produit |
4-Nitrophenyl dimethyldithiocarbamate |
Formule moléculaire |
C9H10N2O2S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3 |
Clé InChI |
BSPPFEBCCBLHGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
16913-63-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



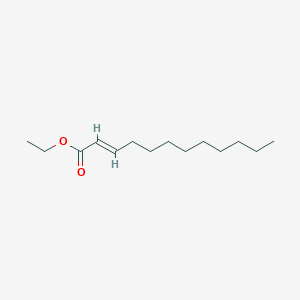
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
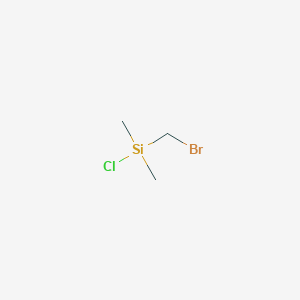

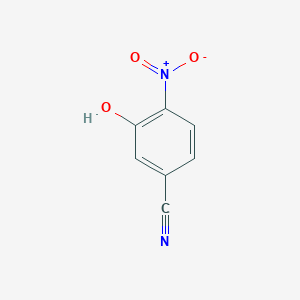
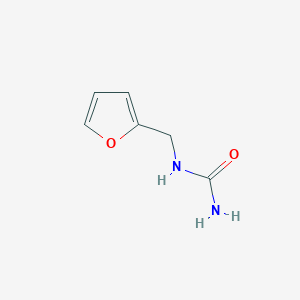
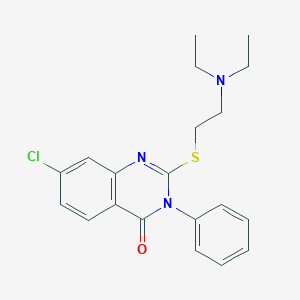
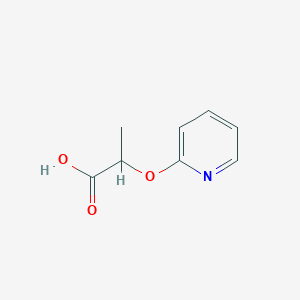
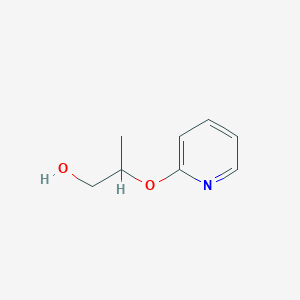
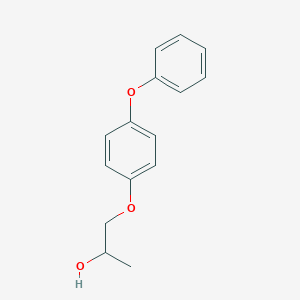
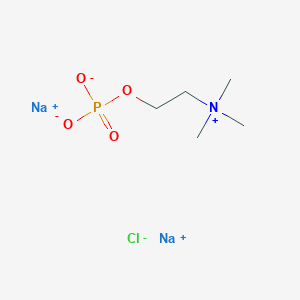
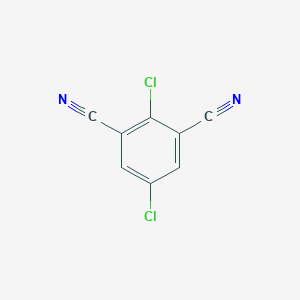
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
